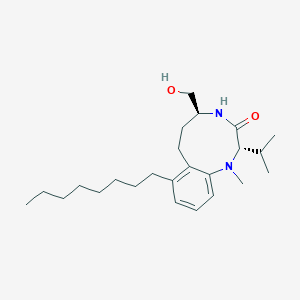

(R)-2-methoxyhexadecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

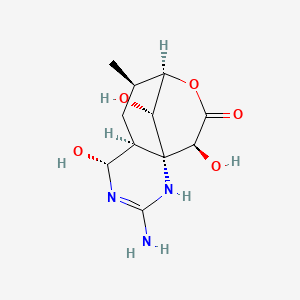

(R)-2-methoxyhexadecanoic acid is a 2-methoxyhexadecanoic acid.

Scientific Research Applications

Synthesis and Chemical Properties

Microwave-Assisted Synthesis : A study by Jaipuri et al. (2004) describes a method for synthesizing (R)-3-hydroxyalkanoic acids, closely related to (R)-2-methoxyhexadecanoic acid. This method involves microwave-assisted catalytic transfer hydrogenation and hydrolysis, enhancing the practicality of this chemical synthesis (Jaipuri et al., 2004).

Total Synthesis and Antifungal Activity : Das et al. (2011) achieved the total synthesis of 4-methoxyalkanoic acids, similar to (R)-2-methoxyhexadecanoic acid, demonstrating significant antifungal activity, particularly for the (R)-4-methoxydecanoic acid variant (Das et al., 2011).

Stereochemistry in Synthesis : The stereochemical aspects of synthesizing similar compounds have been explored by Abad et al. (2000), highlighting the importance of chiral centers in the synthesis of methoxylated fatty acids (Abad et al., 2000).

Biological and Pharmacological Applications

Production from Microbial Sources : Research by de Roo et al. (2002) presents a method for producing enantiomerically pure R-3-hydroxyalkanoic acids from Pseudomonas putida, which could be applicable to (R)-2-methoxyhexadecanoic acid. This process involves hydrolysis of poly(hydroxyalkanoate) copolymers (de Roo et al., 2002).

Antifungal Properties : Sjögren et al. (2003) identified antifungal substances, including 3-(R)-hydroxydecanoic acid, in Lactobacillus plantarum, which suggests potential antifungal applications for similar compounds like (R)-2-methoxyhexadecanoic acid (Sjögren et al., 2003).

Biodegradation Studies : Research involving the biodegradation of compounds by Rhodococcus rhodochrous, as studied by Nalli et al. (2006), may provide insights into the environmental fate and degradation pathways of (R)-2-methoxyhexadecanoic acid (Nalli et al., 2006).

Industrial and Environmental Applications

3-Hydroxydecanoic Acid Production : Zheng et al. (2004) described the production of 3-Hydroxydecanoic acid in Escherichia coli, which may inform the production methods for (R)-2-methoxyhexadecanoic acid (Zheng et al., 2004).

Application in Quantum Dots : The use of 16-mercaptohexadecanoic acid capped CdSe quantum dots for copper(II) detection, as explored by Chan et al. (2010), may suggest potential applications for (R)-2-methoxyhexadecanoic acid in nanotechnology or sensor development (Chan et al., 2010).

Enantiomerically Pure Acid Synthesis : Guo et al. (2000) discuss the preparation of enantiomerically pure (R)- and (S)-2-bromohexadecanoic acids, which could be relevant for the synthesis of enantiomerically pure forms of (R)-2-methoxyhexadecanoic acid (Guo et al., 2000).

Additional Biological Insights

Royal Jelly Composition : The presence of 10-hydroxydecanoic acid in royal jelly, as reported by Khazaei et al. (2018), provides insight into the biological significance and potential health benefits of similar compounds (Khazaei et al., 2018).

Pectin Gelation Studies : Studies on the gelation of high methoxy pectin by Agoub et al. (2009) and Morales-Contreras et al. (2018) explore the rheological behavior of pectins, which could be relevant for understanding the physical properties of (R)-2-methoxyhexadecanoic acid in various formulations (Agoub et al., 2009); (Morales-Contreras et al., 2018).

Marine Defense Mechanisms : Carballeira et al. (2004) discuss 2-methoxylated fatty acids in marine sponges, which may offer insights into the role of (R)-2-methoxyhexadecanoic acid in natural defense mechanisms (Carballeira et al., 2004).

properties

Product Name |

(R)-2-methoxyhexadecanoic acid |

|---|---|

Molecular Formula |

C17H34O3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(2R)-2-methoxyhexadecanoic acid |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20-2)17(18)19/h16H,3-15H2,1-2H3,(H,18,19)/t16-/m1/s1 |

InChI Key |

YNBIUHDYZWCBSF-MRXNPFEDSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H](C(=O)O)OC |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)OC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

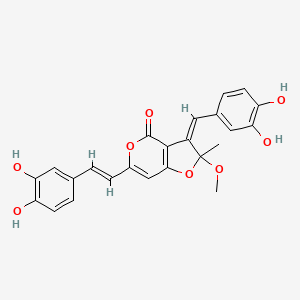

![1-[2,2-Dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid](/img/structure/B1249346.png)

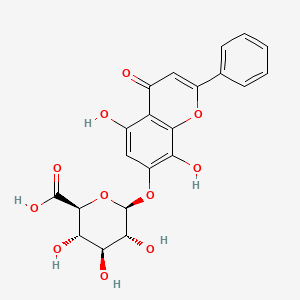

![[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B1249347.png)

![Methyl 2-[(succinimidooxy)carbonyl]benzoate](/img/structure/B1249353.png)

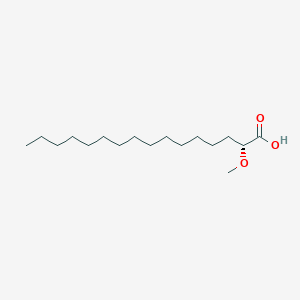

![1,3-Diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B1249354.png)